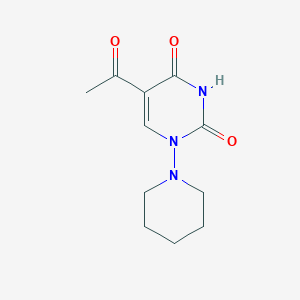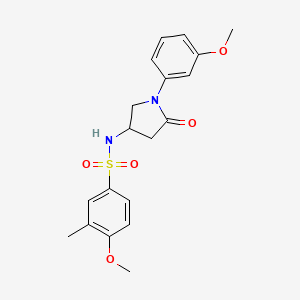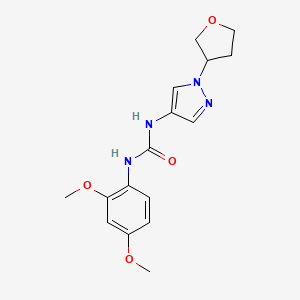
3-(1-Adamantyl)pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Adamantane Derivatives in Synthesis
Adamantan-1-ol, a key adamantane derivative, serves as a starting compound in the synthesis of various substances. It is utilized in creating memantine and rimantadine, highlighting its significance in medicinal chemistry. Additionally, 1-adamantyl ethers are used as antioxidant additives in oils and transmission fluids, enhancing their rheological characteristics at low temperatures. This derivative is typically synthesized through the oxidation of adamantane, emphasizing its role in chemical synthesis processes (Khusnutdinov & Oshnyakova, 2015).
Conformational Analysis of Adamantyl Compounds
Molecular mechanics calculations have been applied to α-adamantyl-β-diketones, predicting their preferred conformations and providing insights into their dipole moment values. This demonstrates the application of computational methods in understanding the structural aspects of adamantyl compounds (Moreno-Mañas et al., 1987).
Reactivity and Stability Studies
Research has delved into the reactivity and stability of adamantyl cations and their derivatives. For instance, studies on adamantyl trifluoromethanesulfonate and its reactions with various compounds provide insights into the chemical behavior of adamantyl groups. These studies are crucial for understanding the fundamental aspects of adamantane chemistry and its applications in various reactions (Takeuchi et al., 1980).
Adamantane in Organometallic Chemistry
Adamantane derivatives have also found applications in organometallic chemistry. The synthesis and reactivity of mono- and tetra-1-adamantyl derivatives of elements like silicon, germanium, tin, and titanium highlight the integration of adamantane structures in organometallic compounds. This research provides valuable information for the development of novel materials and catalysts (Roberts, 1973).
Propriétés
IUPAC Name |
3-(1-adamantyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-3-15(16,4-2)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBYNJARVNXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)
![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)

![5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2663370.png)
![N-Ethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2663372.png)
![8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2663377.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2663379.png)
![N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2663380.png)


